Tetrahydroxyl diphenylethylene-2-o-glucoside

Antioxidant activity Free radical scavenging Oxidative stress

Tetrahydroxyl diphenylethylene-2-O-glucoside (also known as 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside, abbreviated as THSG or TSG) is a stilbene glucoside with the molecular formula C₂₀H₂₂O₉ and a molecular weight of approximately 406.4 g/mol. It is a water-soluble natural product primarily isolated from the roots of Polygonum multiflorum (Polygoni Multiflori Radix), a traditional Chinese medicinal plant.

Molecular Formula C20H22O9
Molecular Weight 406.4 g/mol
Cat. No. B12340542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydroxyl diphenylethylene-2-o-glucoside
Molecular FormulaC20H22O9
Molecular Weight406.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC2=C(C(=CC(=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O
InChIInChI=1S/C20H22O9/c21-9-15-16(25)17(26)18(27)20(28-15)29-19-11(7-13(23)8-14(19)24)4-1-10-2-5-12(22)6-3-10/h1-8,15-18,20-27H,9H2/b4-1-/t15-,16-,17+,18-,20+/m1/s1
InChIKeyJAYVHSBYKLLDJC-ZPBLDHPVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrahydroxyl diphenylethylene-2-O-glucoside (THSG/TSG): Product Identification and Procurement Overview for Research and Quality Control Applications


Tetrahydroxyl diphenylethylene-2-O-glucoside (also known as 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside, abbreviated as THSG or TSG) is a stilbene glucoside with the molecular formula C₂₀H₂₂O₉ and a molecular weight of approximately 406.4 g/mol [1]. It is a water-soluble natural product primarily isolated from the roots of Polygonum multiflorum (Polygoni Multiflori Radix), a traditional Chinese medicinal plant [2]. The compound exists as both trans- and cis-isomers, with the trans-form being the predominant naturally occurring configuration [3]. As a pharmacopoeial marker compound, it is specified as a quantitative indicator for the quality control of Polygonum multiflorum in the Pharmacopoeia of the People's Republic of China since 2000 [4]. This compound has been assigned CAS registry number 82373-94-2 and is commercially available as an analytical reference standard from multiple authoritative sources including USP and Sigma-Aldrich .

Why Generic Stilbene Substitution Fails: Critical Differentiation of Tetrahydroxyl diphenylethylene-2-O-glucoside from Resveratrol and Other Stilbene Analogs


Generic substitution among stilbene compounds is scientifically unsound due to substantial differences in hydroxylation patterns, glycosylation status, and consequent pharmacokinetic and pharmacodynamic profiles. Tetrahydroxyl diphenylethylene-2-O-glucoside (TSG/THSG) is a tetrahydroxylated stilbene glucoside, distinguishing it structurally from resveratrol (trihydroxystilbene aglycone), polydatin (trihydroxystilbene-3-O-glucoside), and piceatannol (tetrahydroxystilbene aglycone) [1]. The presence of four hydroxyl groups at positions 2, 3, 5, and 4', combined with glucosylation at the 2-O position, confers distinct solubility, bioavailability, and target engagement properties that cannot be extrapolated from structurally related compounds [2]. Notably, TSG exhibits an absolute oral bioavailability of approximately 40% in rats with rapid absorption within 30 minutes, a pharmacokinetic profile that differs substantially from resveratrol, which undergoes extensive Phase II metabolism and exhibits extremely low systemic bioavailability of unchanged parent compound (<1%) [3]. Furthermore, cis- and trans-isomers of TSG themselves demonstrate significantly different pharmacokinetic behavior, with the cis-isomer exhibiting longer elimination half-life and higher biological availability than the trans-isomer in vivo [4]. These compound-specific properties directly impact experimental reproducibility and cross-study comparability, making generic substitution a significant risk factor in research and quality control applications.

Quantitative Differentiation Evidence for Tetrahydroxyl diphenylethylene-2-O-glucoside: Direct Comparative Data Against Key Analogs


Superior Antioxidant Potency of Tetrahydroxyl diphenylethylene-2-O-glucoside Versus Resveratrol in Cell-Free and In Vivo Systems

In direct head-to-head comparisons, TSG demonstrated significantly higher antioxidative capacity than resveratrol, a structurally related stilbene widely used as an antioxidant reference compound. The difference was observed consistently across both cell-free DPPH radical scavenging assays and in vivo C. elegans models [1]. Notably, the deglucosylated stilbene analog (aglycone) exhibited a much higher DPPH scavenging activity (IC₅₀ = 0.38 μM) compared to the intact glucoside TSG (IC₅₀ = 40 μM), demonstrating that glycosylation substantially modulates antioxidant potency in cell-free systems [2].

Antioxidant activity Free radical scavenging Oxidative stress

Differential Anti-Platelet Aggregation Activity of Tetrahydroxyl diphenylethylene-2-O-glucoside in Human Platelets

THSG exhibits potent, dose-dependent inhibition of human platelet aggregation induced by collagen. In direct in vitro assays using human platelets, THSG demonstrated inhibitory effects on collagen-induced platelet aggregation and ATP secretion, as well as inhibition of thrombin-induced P-selectin expression and PAC-1 binding [1]. This anti-platelet activity profile distinguishes THSG from other stilbenes in its class, as the compound's specific hydroxylation pattern (2,3,5,4'-tetrahydroxy) and 2-O-glucosylation confer unique interactions with platelet activation pathways that differ from those of resveratrol and polydatin, which have been shown to have distinct effects on arachidonate metabolism and platelet function .

Platelet aggregation inhibition Thromboembolic disorders Cardiovascular protection

Quantitative Neuroprotective Efficacy of Tetrahydroxyl diphenylethylene-2-O-glucoside in Traumatic Brain Injury and Cerebral Ischemia Models

In a controlled traumatic brain injury (TBI) mouse model, daily administration of THSG at 60 mg/kg/day for 21 days produced quantifiable improvements in functional outcomes. THSG treatment significantly attenuated injury severity scores, promoted motor coordination recovery as assessed by beam walking performance, and improved cognitive performance in Morris water maze tasks compared to vehicle-treated TBI controls [1]. Additionally, THSG dramatically reduced brain lesion volume post-TBI. In cerebral ischemia/reperfusion models, TSG treatment significantly reduced brain infarct volume and decreased the number of TUNEL-positive apoptotic cells in the cerebral cortex compared to MCAO model controls [2]. Furthermore, TSG has been identified as a better option for enhancing long-term potentiation (LTP) in the hippocampus under both physiological and pathological conditions than resveratrol, providing direct comparative evidence for differential neuroplasticity effects [3].

Neuroprotection Traumatic brain injury Cerebral ischemia Cognitive function

Distinct Pharmacokinetic Profile: Absolute Bioavailability and Isomer-Specific Behavior of Tetrahydroxyl diphenylethylene-2-O-glucoside

THSG exhibits a defined absolute oral bioavailability of approximately 40% in rats following oral administration, with rapid absorption within 30 minutes in plasma [1]. This bioavailability profile distinguishes THSG from resveratrol, which undergoes extensive first-pass metabolism resulting in extremely low systemic bioavailability of unchanged parent compound (typically <1%) and rapid conversion to sulfate and glucuronide conjugates [2]. Additionally, direct comparative pharmacokinetic studies between cis- and trans-isomers of THSG demonstrate significant in vivo differences: the cis-isomer exhibits longer elimination half-life and higher biological availability than the trans-isomer [3]. Total recovery of unchanged THSG within 24 hours is low (0.041% in bile, 0.06% in feces), with urinary excretion of unchanged compound below the lower limit of quantification, indicating extensive metabolism and/or tissue distribution [1].

Pharmacokinetics Bioavailability Tissue distribution Drug metabolism

PCSK9-Mediated Lipid Regulation: Tetrahydroxyl diphenylethylene-2-O-glucoside Increases LDL Receptor Levels in HepG2 Cells

In a direct comparative study examining the effects of multiple natural products on PCSK9-mediated LDL receptor (LDLR) regulation in HepG2 cells, tetrahydroxyl diphenylethylene-2-O-glucoside (TSG) was evaluated alongside polydatin and crocin I across a concentration range of 0, 0.5, 1.5, and 5.0 μM [1]. The study assessed LDLR levels in the presence of PCSK9, a key negative regulator of hepatic LDLR that promotes hypercholesterolemia. TSG demonstrated a distinct concentration-response profile in modulating LDLR levels compared to polydatin and crocin I under the same experimental conditions, indicating compound-specific effects on the PCSK9-LDLR axis that cannot be predicted from structurally related stilbenes [1]. This finding aligns with broader evidence that TSG reduces blood lipid content, lowers TC, TG, and LDL-C levels in hyperlipidemia models, and attenuates atherosclerotic progression via dual-targeting of hepatic lipid metabolism and macrophage polarization [2][3].

Lipid metabolism PCSK9 LDL receptor Cholesterol homeostasis Cardiovascular

USP Reference Standard Quality Grade: Authoritative Analytical Specification for Tetrahydroxyl diphenylethylene-2-O-glucoside in Compendial Testing

Tetrahydroxyl diphenylethylene-2-O-glucoside is established as a United States Pharmacopeia (USP) Reference Standard (Catalog No. 1651654, 50 mg, CAS 82373-94-2), specified for use in conducting official USP-NF tests and assays . This compendial-grade material is manufactured and certified under stringent USP quality systems to ensure identity, purity, and potency suitable for regulatory compliance testing. In parallel, the compound is available as a research-grade material with purity specifications of ≥98% (HPLC) from major suppliers including Sigma-Aldrich and TCI Chemicals, with defined storage conditions (frozen, <0°C, under inert gas, protected from light and moisture due to light-sensitive, hygroscopic, and heat-sensitive properties) . The compound's inclusion in the Pharmacopoeia of the People's Republic of China as a quantitative indicator for Polygonum multiflorum quality control since 2000 further establishes its regulatory significance [1].

Quality control Analytical reference standard Pharmacopoeial compliance USP-NF

Optimal Research and Industrial Application Scenarios for Tetrahydroxyl diphenylethylene-2-O-glucoside Based on Validated Differential Evidence


Pharmacopoeial Quality Control Testing of Polygonum multiflorum Raw Materials and Finished Products

Tetrahydroxyl diphenylethylene-2-O-glucoside (TSG) serves as the official quantitative marker compound for Polygonum multiflorum (Polygoni Multiflori Radix) in the Pharmacopoeia of the People's Republic of China since 2000 [1]. USP Reference Standard-grade TSG (Catalog No. 1651654) is specified for conducting official USP-NF tests and assays, providing authenticated material with documented traceability for regulatory compliance . Procurement of USP Reference Standard TSG is essential for analytical method validation, system suitability testing, and quantitative determination of marker compound content in botanical raw materials, extracts, and finished traditional Chinese medicine formulations. Substitution with research-grade material lacking compendial certification is not acceptable for regulatory submissions or official pharmacopoeial testing.

Preclinical Neuroprotection Research: Traumatic Brain Injury and Cerebral Ischemia Models

For traumatic brain injury (TBI) and cerebral ischemia research, THSG provides validated in vivo efficacy at defined dosing regimens with quantifiable behavioral and histological outcomes. Administration of THSG at 60 mg/kg/day for 21 days in TBI mouse models significantly reduces brain lesion volume, attenuates injury severity scores, and improves motor coordination and cognitive performance in beam walking and Morris water maze tasks [2]. In cerebral ischemia/reperfusion models, TSG significantly reduces brain infarct volume and TUNEL-positive apoptotic cells in the cerebral cortex [3]. TSG has also been demonstrated to be a better option for enhancing hippocampal long-term potentiation (LTP) than resveratrol, providing direct comparative evidence for selecting TSG over structurally related stilbenes in neuroplasticity research [4].

Cardiovascular Pharmacology: PCSK9-LDLR Axis and Anti-Platelet Aggregation Studies

THSG is specifically indicated for research investigating PCSK9-mediated regulation of LDL receptor expression and lipid metabolism. In HepG2 cells, TSG demonstrates a distinct concentration-response profile (0.5-5.0 μM) for LDLR modulation in the presence of PCSK9 that differs from polydatin and crocin I, establishing compound-specific effects on the PCSK9-LDLR axis [5]. Additionally, THSG exhibits dose-dependent inhibition of collagen-induced human platelet aggregation, ATP secretion, P-selectin expression, and PAC-1 binding in vitro, providing a pharmacological fingerprint distinct from resveratrol and piceid for platelet-associated thromboembolic disorder research [6]. In ApoE-/- mouse atherosclerosis models, TSG treatment at 100 mg/kg/day for 8 weeks significantly reduces atherosclerotic lesions and alleviates dyslipidemia [7].

Pharmacokinetic and ADME Studies Requiring Defined Oral Bioavailability

For in vivo pharmacological studies requiring reproducible systemic exposure and predictable pharmacokinetic behavior, THSG offers a well-characterized absolute oral bioavailability of approximately 40% with rapid absorption within 30 minutes in plasma, as established by UPLC-Q-TOF-MS and HPLC-UV analysis in rats [8]. This bioavailability profile (approximately 40-fold higher than resveratrol's <1% systemic bioavailability of unchanged parent compound) enables reliable dose-exposure relationships that cannot be achieved with resveratrol or other low-bioavailability stilbenes without specialized formulation. Researchers must note that cis- and trans-isomers of THSG exhibit significantly different pharmacokinetic profiles, with the cis-isomer demonstrating longer elimination half-life and higher bioavailability, making isomer purity critical for cross-study reproducibility [9].

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